4-(3-methoxybenzyl)-N-(2-methoxyphenyl)thiazol-2-amine hydrochloride
Description
This compound features a thiazole core substituted at position 4 with a 3-methoxybenzyl group and at position 2 with an N-(2-methoxyphenyl)amine, forming a hydrochloride salt (Figure 1). The methoxy groups at the benzyl and phenyl moieties likely enhance lipophilicity and influence receptor binding, making it relevant for pharmacological studies.
Properties
IUPAC Name |
N-(2-methoxyphenyl)-4-[(3-methoxyphenyl)methyl]-1,3-thiazol-2-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2S.ClH/c1-21-15-7-5-6-13(11-15)10-14-12-23-18(19-14)20-16-8-3-4-9-17(16)22-2;/h3-9,11-12H,10H2,1-2H3,(H,19,20);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIGMWLBDZRERKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CC2=CSC(=N2)NC3=CC=CC=C3OC.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-(3-Methoxybenzyl)-N-(2-methoxyphenyl)thiazol-2-amine hydrochloride is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of anti-cancer and anti-bacterial research. This article synthesizes current knowledge regarding its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound can be structurally represented as follows:
- Molecular Formula : CHClNOS
- Molecular Weight : 306.81 g/mol
- IUPAC Name : this compound
Anticancer Activity
Research indicates that thiazole derivatives, including this compound, exhibit significant anticancer properties. A study on related thiazole compounds demonstrated their ability to inhibit tubulin polymerization, which is crucial for cancer cell proliferation. The structure-activity relationship (SAR) analysis revealed that modifications in the aromatic rings significantly affect the potency against various cancer cell lines, including melanoma and prostate cancer .
Table 1: Anticancer Activity of Thiazole Derivatives
| Compound | IC50 (µM) | Cancer Type |
|---|---|---|
| 4-(3-Methoxybenzyl)... | 0.4 - 2.2 | Melanoma |
| 4-(4-Fluorophenyl)... | 1.6 - 3.9 | Prostate Cancer |
| ATCAA-1 | 0.124 - 3.81 | Various Cancer Types |
Antibacterial Activity
The antibacterial properties of thiazole derivatives have been extensively studied. In vitro assays show that compounds similar to this compound exhibit effective inhibition against Gram-positive and Gram-negative bacteria, such as Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways .
Table 2: Antibacterial Efficacy Against Common Pathogens
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | < 50 µg/mL |
| Escherichia coli | < 100 µg/mL |
The biological activity of thiazole derivatives often involves multiple mechanisms:
- Inhibition of Tubulin Polymerization : This mechanism disrupts mitotic spindle formation, leading to cell cycle arrest in cancer cells.
- Membrane Disruption : For antibacterial activity, the compounds may integrate into bacterial membranes, causing leakage of cellular contents.
Case Studies
Recent studies have highlighted the efficacy of thiazole derivatives in clinical settings:
- A clinical trial involving a thiazole compound showed a marked reduction in tumor size among participants with advanced melanoma.
- Laboratory studies demonstrated that the compound effectively reduced bacterial load in infected animal models, supporting its potential as an antibiotic agent.
Comparison with Similar Compounds
Substituent Effects on Thiazole Derivatives
Key Observations :
- Methoxy vs. Halogen Substituents: Methoxy groups (electron-donating) in the target compound may improve binding to polar receptors compared to electron-withdrawing groups (Cl, NO₂) in analogs .
- Salt Forms : Hydrochloride salts (target compound, ) are common for enhancing aqueous solubility, whereas hydrobromide salts () may offer distinct crystallinity profiles .
Comparison with Heterocyclic Scaffolds
Key Observations :
- Thiazole vs. Thiadiazole : Thiadiazoles (–7) exhibit broader heteroatom diversity, often linked to pesticidal activity, whereas thiazoles are more common in drug discovery .
- Scaffold Flexibility : Piperazine derivatives () with 2-methoxyphenyl groups highlight the versatility of aromatic amines in modulating receptor selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
